molecular formula C7H7N3O2S B1461111 2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 2044714-00-1

2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B1461111
CAS No.: 2044714-00-1
M. Wt: 197.22 g/mol
InChI Key: PPZNYSXSRYXDPN-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a mercaptoethyl group, a dioxo-tetrahydropyrimidine ring, and a carbonitrile group

Preparation Methods

The synthesis of 2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl cyanoacetate with thiourea under basic conditions to form the intermediate compound, which is then subjected to cyclization and further functionalization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds to 2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile include:

    2-Mercaptoethanol: Known for its reducing properties and use in protein denaturation.

    N,N’-bis(2-mercaptoethyl)isophthalamide: A heavy metal chelator with antioxidant properties.

    Phenethylamine: A central nervous system stimulant with a different functional group arrangement. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-dioxo-1-(2-sulfanylethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-3-5-4-10(1-2-13)7(12)9-6(5)11/h4,13H,1-2H2,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZNYSXSRYXDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCS)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 3
2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 4
2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 5
2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 6
2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

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